molecular formula C27H54BrNO12 B15143285 t-Boc-N-amido-PEG10-Br

t-Boc-N-amido-PEG10-Br

Cat. No.: B15143285
M. Wt: 664.6 g/mol
InChI Key: OOSGSGCLPWRCKZ-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG10-Br is a PEG-based PROTAC linker that is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by utilizing the ubiquitin-proteasome system . This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate the targeted degradation of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-amido-PEG10-Br typically involves the protection of an amine group with a t-Boc (tert-butoxycarbonyl) group, followed by the attachment of a PEG (polyethylene glycol) chain and a bromine atom. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG10-Br undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Azides, thiols, amines.

    Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

    Coupling Reagents: EDC, DCC

Major Products Formed

Scientific Research Applications

t-Boc-N-amido-PEG10-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.

    Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and drug delivery systems

Mechanism of Action

t-Boc-N-amido-PEG10-Br functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-N-amido-PEG10-Br is unique due to its bromine atom, which allows for versatile substitution reactions. This makes it particularly useful in the synthesis of diverse PROTACs and other bioactive molecules .

Properties

Molecular Formula

C27H54BrNO12

Molecular Weight

664.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H54BrNO12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25H2,1-3H3,(H,29,30)

InChI Key

OOSGSGCLPWRCKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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